molecular formula C15H12F2N2O2 B5163851 N'-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide

N'-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide

Cat. No.: B5163851
M. Wt: 290.26 g/mol
InChI Key: MKGPWJSHKPNXTC-UHFFFAOYSA-N
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Description

N’-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide is an organic compound characterized by the presence of fluorine atoms on its phenyl rings

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-11-7-5-10(6-8-11)9-18-14(20)15(21)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGPWJSHKPNXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide typically involves the reaction of 2-fluoroaniline with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.

Industrial Production Methods

Industrial production of N’-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]oxamide
  • N’-(2-bromophenyl)-N-[(4-bromophenyl)methyl]oxamide
  • N’-(2-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide

Uniqueness

N’-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution can enhance drug efficacy and bioavailability.

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